molecular formula C20H20FN3O3 B11221221 5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-fluoro-4-methylphenyl)pentanamide

5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-fluoro-4-methylphenyl)pentanamide

Cat. No.: B11221221
M. Wt: 369.4 g/mol
InChI Key: QXQLHURVGBRBHD-UHFFFAOYSA-N
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Description

5-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N~1~-(3-FLUORO-4-METHYLPHENYL)PENTANAMIDE is a complex organic compound that belongs to the quinazolinone class This compound is characterized by its unique structure, which includes a quinazolinone core and a fluorinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N~1~-(3-FLUORO-4-METHYLPHENYL)PENTANAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinazolinone core, followed by the introduction of the fluorinated phenyl group and the pentanamide side chain. Common reagents used in these reactions include acyl chlorides, amines, and fluorinating agents. The reaction conditions often involve the use of organic solvents, elevated temperatures, and catalysts to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N~1~-(3-FLUORO-4-METHYLPHENYL)PENTANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to structurally diverse compounds.

Scientific Research Applications

5-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N~1~-(3-FLUORO-4-METHYLPHENYL)PENTANAMIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, inflammation, and infectious diseases.

    Biological Research: It is used as a tool compound to study various biological processes and pathways, including enzyme inhibition and receptor binding.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N~1~-(3-FLUORO-4-METHYLPHENYL)PENTANAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to influence cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N~1~-(3-FLUORO-4-METHYLPHENYL)PENTANAMIDE apart from similar compounds is its specific combination of a quinazolinone core with a fluorinated phenyl group and a pentanamide side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H20FN3O3

Molecular Weight

369.4 g/mol

IUPAC Name

5-(2,4-dioxo-1H-quinazolin-3-yl)-N-(3-fluoro-4-methylphenyl)pentanamide

InChI

InChI=1S/C20H20FN3O3/c1-13-9-10-14(12-16(13)21)22-18(25)8-4-5-11-24-19(26)15-6-2-3-7-17(15)23-20(24)27/h2-3,6-7,9-10,12H,4-5,8,11H2,1H3,(H,22,25)(H,23,27)

InChI Key

QXQLHURVGBRBHD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCCCN2C(=O)C3=CC=CC=C3NC2=O)F

Origin of Product

United States

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